molecular formula C30H45N5O8Si2 B13385710 N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide

Cat. No.: B13385710
M. Wt: 659.9 g/mol
InChI Key: RRWDFNRJFKNJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-TIPS-N-PAc-Guanosine is a nucleoside derivative, specifically a protected nucleoside with NH2/OH open.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-TIPS-N-PAc-Guanosine typically involves the protection of the guanosine moleculeThe reaction conditions often involve the use of organic solvents and specific catalysts to ensure the selective protection of the desired functional groups .

Industrial Production Methods

Industrial production of 3,5-TIPS-N-PAc-Guanosine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-TIPS-N-PAc-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions are typically controlled to maintain the integrity of the guanosine structure while achieving the desired chemical modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

3,5-TIPS-N-PAc-Guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-TIPS-N-PAc-Guanosine involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in nucleic acid metabolism and repair. Additionally, it may interact with specific receptors and transporters, influencing cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-TIPS-N-PAc-Guanosine is unique due to its specific protective groups, which enhance its stability and allow for selective chemical modifications. This makes it a valuable tool in synthetic chemistry and various research applications .

Biological Activity

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound with significant potential for various biological applications. This article reviews its biological activity based on recent studies and data.

The compound has a molecular formula of C26H45N5O7Si2C_{26}H_{45}N_{5}O_{7}Si_{2} and a molecular weight of approximately 595.84 g/mol. It possesses unique structural features that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological effects. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has suggested that it may have anticancer effects through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent investigations have highlighted the compound's effectiveness against several pathogenic microorganisms. The following table summarizes the antimicrobial efficacy against specific bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.6 μM
Escherichia coli5.0 μM
Pseudomonas aeruginosa3.0 μM

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that N-[9-(...)] induces apoptosis in cancer cell lines. The following table presents findings from cell viability assays:

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)15.0Induction of apoptosis
A549 (lung cancer)20.0Cell cycle arrest
HeLa (cervical cancer)18.5Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer therapeutic.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of clinical isolates demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus.
  • Case Study on Cancer Cell Lines : In another study focusing on breast cancer cells (MCF-7), researchers observed significant reductions in cell viability when treated with varying concentrations of the compound.

The precise mechanisms by which N-[9-(...)] exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Inhibition of DNA Synthesis : The purine moiety may interfere with nucleic acid synthesis.
  • Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.

Properties

IUPAC Name

N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDFNRJFKNJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O8Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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